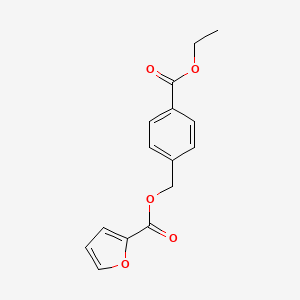

4-(ethoxycarbonyl)benzyl 2-furoate

Description

Properties

IUPAC Name |

(4-ethoxycarbonylphenyl)methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-2-18-14(16)12-7-5-11(6-8-12)10-20-15(17)13-4-3-9-19-13/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCLOKOLSRYVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 4-(ethoxycarbonyl)benzyl 2-furoate is a chemical entity with various potential applications across different fields, particularly in medicinal chemistry and organic synthesis. This article explores its scientific research applications, supported by relevant data tables and documented case studies.

Antitumor Activity

Recent studies have highlighted the potential of compounds similar to this compound in cancer treatment. For instance, derivatives of podophyllotoxin, which share structural similarities, have been shown to exhibit significant antitumor activity. Research indicates that esters of podophyllotoxin can be effective against various cancer cell lines, suggesting that this compound may also possess similar properties .

Synthesis of Bioactive Compounds

The compound can serve as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For example, the introduction of different substituents on the benzyl or furoate groups could yield derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Flavor and Fragrance Industry

This compound's derivatives are also explored in the flavor and fragrance industry due to their pleasant aromatic properties. Compounds with furoate structures are often utilized as flavoring agents, contributing to the formulation of various food products and perfumes .

Table 1: Comparison of Antitumor Activities of Related Compounds

| Compound Name | Structure Type | IC50 (µM) | Target Cancer Type |

|---|---|---|---|

| Podophyllotoxin | Ester | 0.5 | Various |

| This compound | Furoate Ester | TBD | TBD |

| 4-O-Esters of Podophyllotoxin | Ester | TBD | TBD |

Note: TBD = To Be Determined.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of various podophyllotoxin derivatives, compounds structurally related to this compound were synthesized and tested against human cancer cell lines. The results indicated that modifications at the benzyl position significantly influenced cytotoxicity, highlighting the importance of structural variations in enhancing therapeutic potential .

Case Study 2: Synthesis Pathways

A synthetic pathway for producing derivatives of furoates was developed, demonstrating how starting from compounds like this compound can lead to novel bioactive entities. This research emphasizes the versatility of furoates in medicinal chemistry and their role as building blocks for drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other aryl 2-furoates, focusing on Diloxanide Furoate (an antiparasitic drug) and Remogliflozin Etabonate (a prodrug for diabetes therapy). Key structural differences and functional group impacts are summarized below:

Table 1: Comparative Analysis of 4-(Ethoxycarbonyl)phenyl 2-Furoate and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Applications |

|---|---|---|---|---|

| 4-(Ethoxycarbonyl)phenyl 2-furoate | C₁₄H₁₂O₅ | 260.24 | Ethoxycarbonyl, 2-furoate ester | Research/chemical intermediate |

| Diloxanide Furoate | C₁₅H₁₃Cl₂NO₅ | 328.15* | Dichloroacetamido, 2-furoate ester | Antiparasitic (e.g., amoebiasis) |

| Remogliflozin Etabonate | C₂₉H₄₂O₁₀ | 550.64 | Ethoxycarbonyl, glucopyranoside | Antidiabetic (SGLT2 inhibitor) |

*Calculated based on structural composition.

Key Differences and Implications

(i) Diloxanide Furoate

- Structural Distinction : Diloxanide contains a dichloroacetamido group (-NHCOCCl₂) at the para position of the phenyl ring, replacing the ethoxycarbonyl group in 4-(ethoxycarbonyl)phenyl 2-furoate .

- Physicochemical Impact : The dichloroacetamido group increases molecular weight (328.15 vs. 260.24 g/mol) and lipophilicity (ClogP ≈ 3.2 vs. 2.1), enhancing membrane permeability and antiparasitic activity .

- Metabolism: The dichloroacetamido group undergoes hydrolysis to release dichloroacetic acid, contributing to its therapeutic mechanism, whereas the ethoxycarbonyl group in the target compound may hydrolyze to yield ethanol and carboxylic acid derivatives .

(ii) Remogliflozin Etabonate

- Structural Distinction: Remogliflozin etabonate is a glucopyranoside prodrug with an ethoxycarbonyl group, unlike the simple aryl ester structure of 4-(ethoxycarbonyl)phenyl 2-furoate .

- Functional Relevance : The ethoxycarbonyl group in Remogliflozin serves as a prodrug moiety, enabling selective hydrolysis in vivo to release the active SGLT2 inhibitor. In contrast, the ethoxycarbonyl group in the target compound may stabilize the molecule or modulate solubility .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(ethoxycarbonyl)benzyl 2-furoate, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, including esterification and coupling processes. Key steps may include:

- Claisen Condensation : To form the ethoxycarbonyl moiety under basic conditions (e.g., NaOEt/EtOH).

- Friedel-Crafts Acylation : For introducing the benzyl group to the furan ring using Lewis acids like AlCl₃.

- Purification : Column chromatography or recrystallization to isolate the product with high purity . Optimization factors include temperature control (0–25°C for sensitive steps), stoichiometric ratios of reagents, and inert atmospheres to prevent hydrolysis of ester groups.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Essential techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (triplet, -CH₂CH₃ of ethoxycarbonyl) and δ 4.1–4.3 ppm (quartet, -OCH₂-). Aromatic protons on the benzyl and furoate rings appear between δ 6.5–8.0 ppm.

- ¹³C NMR : Peaks near δ 165–170 ppm confirm ester carbonyl groups.

- IR Spectroscopy : Strong absorptions at ~1720 cm⁻¹ (C=O stretch of esters) and ~1250 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 290 for C₁₅H₁₄O₅) and fragmentation patterns consistent with ester cleavage .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Conduct stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via:

- HPLC : Track the disappearance of the parent compound and appearance of hydrolysis products (e.g., free carboxylic acid or alcohol).

- pH-Dependent Kinetics : Calculate rate constants (k) to determine susceptibility to acid/base-catalyzed hydrolysis. Ester groups typically hydrolyze faster under alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The ethoxycarbonyl group acts as an electron-withdrawing group, polarizing the adjacent carbonyl and enhancing electrophilicity. Key factors include:

- Electronic Effects : Substituents on the benzyl ring (e.g., electron-withdrawing groups) increase electrophilicity, accelerating nucleophilic attack.

- Steric Hindrance : Bulky substituents near the ester group may reduce reactivity. Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

Comparative studies on analogs (e.g., fluoro vs. chloro substituents) reveal:

- Lipophilicity : Halogens increase logP values, enhancing membrane permeability.

- Bioactivity : Fluorinated analogs (e.g., 4-fluorobenzoyl derivatives) show improved antimicrobial activity due to stronger electronegativity and target binding.

- Experimental Design : Use MIC assays for antimicrobial testing and molecular docking to predict interactions with enzymes like DHFR .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., SGLT proteins or kinases). Prioritize docking scores and hydrogen-bonding interactions with catalytic residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 inhibition), guiding toxicity studies .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) across studies.

- Dose-Response Curves : Establish IC₅₀ values in triplicate to ensure reproducibility.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.